7-methoxy-2,3-dihydro-1H-inden-4-ol
Overview
Description
“7-methoxy-2,3-dihydro-1H-inden-4-ol” is a chemical compound with the molecular formula C10H12O2 . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .
Molecular Structure Analysis
The molecular structure of “7-methoxy-2,3-dihydro-1H-inden-4-ol” consists of a five-membered ring fused with a six-membered ring, with a methoxy group (-OCH3) attached to the seventh carbon atom and a hydroxyl group (-OH) attached to the fourth carbon atom .Scientific Research Applications
Application 1: Antibacterial and Antifungal Studies
- Summary of the Application: 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results or Outcomes: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Application 2: Pharmacological Properties
- Summary of the Application: Indole derivatives, which include 2,3-dihydro-1H-inden-1-one structure, exhibit a great profile of pharmacological properties .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes: Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .
Application 3: Anti-Alzheimer’s Disease
- Summary of the Application: 2,3-dihydro-1H-inden-1-one derivatives have been studied as potential treatments for Alzheimer’s disease .
- Methods of Application: The compounds were synthesized and tested for their ability to inhibit phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), two enzymes implicated in Alzheimer’s disease .
- Results or Outcomes: The compounds showed promising results in inhibiting both PDE4 and AChE, suggesting potential for further development as treatments for Alzheimer’s disease .
Application 4: Antimicrobial Properties
- Summary of the Application: Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone motifs were synthesized and studied for their antimicrobial properties .
- Methods of Application: The compounds were synthesized by Claisen-Schmidt reaction and tested for their in-vitro antibacterial and antifungal activity .
- Results or Outcomes: The compounds were screened against two Gram-negative bacteria (E. coli and P. vulgaris), two Gram-positive bacteria (S. aureus and B. subtilis), and two fungi (A. niger and C. albicans). One of the compounds was found to be a more effective antibacterial and antifungal agent than the other .
Future Directions
The future directions for research on “7-methoxy-2,3-dihydro-1H-inden-4-ol” could involve exploring its potential biological activities, developing efficient synthetic routes, and studying its physical and chemical properties in more detail. Further studies could also investigate its safety profile and potential applications in various fields .
properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-inden-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRQNYFMUEYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609064 | |
Record name | 7-Methoxy-2,3-dihydro-1H-inden-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2,3-dihydro-1H-inden-4-ol | |
CAS RN |
38998-04-8 | |
Record name | 7-Methoxy-2,3-dihydro-1H-inden-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-7-methoxy-1H-inden-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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